molecular formula C8H3F3N2O2 B582452 6-Cyano-2-(trifluoromethyl)nicotinic acid CAS No. 1211537-27-7

6-Cyano-2-(trifluoromethyl)nicotinic acid

Cat. No.: B582452
CAS No.: 1211537-27-7
M. Wt: 216.119
InChI Key: MFALOKVJQIUJKP-UHFFFAOYSA-N
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Description

6-Cyano-2-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula C8H3F3N2O2 It is a derivative of nicotinic acid, characterized by the presence of a cyano group at the 6-position and a trifluoromethyl group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyano-2-(trifluoromethyl)nicotinic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyridine derivative.

    Introduction of the Cyano Group: A cyano group is introduced at the 6-position of the pyridine ring through a nucleophilic substitution reaction.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced at the 2-position using a trifluoromethylating agent under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also involve continuous flow techniques to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-Cyano-2-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Cyano-2-(trifluoromethyl)nicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-Cyano-2-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets. The cyano and trifluoromethyl groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Cyano-2-methylpyridine-3-carboxylic acid
  • 6-Cyano-2-chloronicotinic acid
  • 6-Cyano-2-bromonicotinic acid

Uniqueness

6-Cyano-2-(trifluoromethyl)nicotinic acid is unique due to the presence of both cyano and trifluoromethyl groups, which impart distinct chemical properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the cyano group provides a site for further chemical modifications.

Properties

IUPAC Name

6-cyano-2-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3N2O2/c9-8(10,11)6-5(7(14)15)2-1-4(3-12)13-6/h1-2H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFALOKVJQIUJKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1C#N)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70721356
Record name 6-Cyano-2-(trifluoromethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70721356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211537-27-7
Record name 6-Cyano-2-(trifluoromethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70721356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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